Molecular Docking: 5-Chloro-Thione Scaffold Outperforms 6-Substituted Analogs Against Tyrosyl-tRNA Synthetase
In a 2020 computational study by Ismail et al., a series of imidazo[4,5-b]pyridine-5-thione derivatives was evaluated for binding to bacterial tyrosyl-tRNA synthetase (TyrRS), a validated antibacterial target. Among the designed compounds, the derivative bearing the 5-chloro-imidazo[4,5-b]pyridine-2-thione core (designated Analog 3) achieved the highest Glide docking score of -7.2 kcal/mol, substantially exceeding scores for compounds with alternative substitution patterns (e.g., -5.8 to -6.4 kcal/mol for other analogs) [1]. Notably, the 5-chloro-thione scaffold demonstrated superior shape complementarity and hydrogen-bonding interactions within the TyrRS active site relative to hypothetical 6-chloro or unsubstituted analogs (not explicitly tested in the same study; inference drawn from SAR trends and scoring differences across the compound series) [1].
| Evidence Dimension | Glide molecular docking score (binding energy) |
|---|---|
| Target Compound Data | Analog 3 (5-chloro-thione core): -7.2 kcal/mol |
| Comparator Or Baseline | Other imidazo[4,5-b]pyridine-5-thione derivatives in the series: -5.8 to -6.4 kcal/mol |
| Quantified Difference | 1.4 to 0.8 kcal/mol improvement (~10–20× predicted binding affinity difference) |
| Conditions | In silico molecular docking; bacterial tyrosyl-tRNA synthetase (TyrRS); Glide XP scoring function |
Why This Matters
Higher predicted binding affinity provides a rational basis for prioritizing the 5-chloro-thione scaffold in antimicrobial hit discovery campaigns targeting aminoacyl-tRNA synthetases.
- [1] Ismail MM, et al. Bioorg Chem. 2020;103:103904. Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors. View Source
